molecular formula C6H10Se B164727 Diallyl selenide CAS No. 127699-25-6

Diallyl selenide

Cat. No.: B164727
CAS No.: 127699-25-6
M. Wt: 161.11 g/mol
InChI Key: XXDBAKGNWMUYCJ-UHFFFAOYSA-N
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Description

Diallyl selenide is an organoselenium compound characterized by the presence of selenium atoms bonded to allyl groups. This compound has garnered significant attention due to its potential applications in various fields, including medicinal chemistry and materials science. Selenium, a member of the chalcogen family, imparts unique properties to this compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl selenide can be synthesized through the reaction of sodium selenide with allyl halides. The process involves the reduction of selenium with sodium borohydride to form sodium selenide, which is then treated with allyl halides to yield this compound . The reaction typically occurs under mild conditions and yields the desired product in good-to-moderate quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Diallyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium, which imparts unique reactivity compared to sulfur analogs.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of selenoxides or selenones.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of selenides.

    Substitution: Allylic substitution reactions can occur with nucleophiles, leading to the formation of various substituted selenides.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Pharmaceuticals: this compound is explored for its potential use in drug development, particularly in designing selenium-based therapeutics.

    Agriculture: The compound is investigated for its role in enhancing crop resistance to environmental stressors.

Mechanism of Action

The mechanism of action of diallyl selenide involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects through redox modulation, influencing the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activating pro-apoptotic pathways . Additionally, this compound’s antioxidant properties contribute to its protective effects against cellular damage.

Comparison with Similar Compounds

Diallyl selenide is often compared with its sulfur analog, diallyl sulfide. While both compounds share similar structural features, this compound exhibits enhanced reactivity and biological activity due to the presence of selenium. Other similar compounds include:

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-prop-2-enylselanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Se/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBAKGNWMUYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Se]CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919845
Record name 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91297-11-9
Record name Selenide, diallyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091297119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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